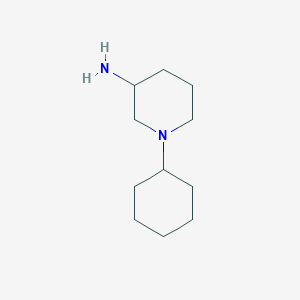

1-Cyclohexylpiperidin-3-amine

Vue d'ensemble

Description

1-Cyclohexylpiperidin-3-amine, also known as PCPA, is an organic compound that belongs to the class of piperidine derivatives. It has a CAS Number of 933713-15-6 . The compound has a molecular weight of 182.31 and its IUPAC name is 1-cyclohexyl-3-piperidinamine .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H22N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9,12H2 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is an oil at room temperature . The compound’s physical form and properties can vary depending on whether it is in its base form or as a salt, such as a dihydrochloride .Applications De Recherche Scientifique

Osmotically Driven Membrane Processes

1-Cyclohexylpiperidine has been explored as a thermolytic draw solute for osmotically driven membrane processes, such as desalination. The compound demonstrates high osmotic pressure when exposed to carbon dioxide, forming an aqueous ammonium bicarbonate solution. This process is compatible with polyamide thin film composite membranes, suggesting potential applications in water treatment and desalination technologies Orme & Wilson, 2015.

Chemical Shift Prediction in Amines

The prediction of 1H chemical shifts in amines, including structures like 1-cyclohexylpiperidin-3-amine, has been investigated using semiempirical and ab initio methods. This research offers insights into the electronic effects of the amino group on chemical shifts, which can be crucial for NMR spectroscopy in organic chemistry and materials science Basso, Gauze, & Abraham, 2007.

Synthesis of Nitrogen-Containing Compounds

This compound derivatives have been synthesized through innovative methodologies, including the use of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts. These derivatives are synthesized under solvent-free conditions, demonstrating applications in the development of novel pharmaceuticals and bioactive molecules Ghorbani‐Vaghei & Amiri, 2014.

Mass Transport Properties

The mass transport properties of switchable polarity solvents (SPS), including 1-cyclohexylpiperidine, have been studied to understand their speciation and influence on water transport through semi-permeable membranes. This research could inform the development of more efficient membrane processes for water purification and chemical separation Wilson & Orme, 2015.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage .

Relevant Papers The search results include references to peer-reviewed papers related to 1-Cyclohexylpiperidin-3-amine . These papers could provide further information on the compound’s properties, synthesis, and potential applications.

Mécanisme D'action

- In the brain, MAO-B is expressed mainly in glial cells and serotonergic neurons in the raphe nucleus, where it breaks down serotonin only at high concentrations .

- Notably, MAOIs (including this compound) are not first-line therapies due to side effects and complex interactions with other drugs and dietary amines .

Target of Action

- primarily interacts with monoamine oxidase (MAO) enzymes. Specifically, it inhibits both MAO-A and MAO-B isoforms. metabolizes serotonin, noradrenaline, and dopamine, while MAO-B preferentially metabolizes benzylamine, dopamine, and phenylethylamine.

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

1-Cyclohexylpiperidin-3-amine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with neurotransmitter receptors, influencing signal transduction pathways in neuronal cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can modulate neurotransmitter release and receptor activity, impacting cell signaling pathways and gene expression . This compound can also influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites. Furthermore, this compound has been observed to affect cell proliferation and apoptosis, potentially through its interactions with signaling molecules and transcription factors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . For example, its interaction with cytochrome P450 enzymes can result in altered drug metabolism and detoxification processes. Additionally, this compound can modulate receptor activity by binding to neurotransmitter receptors, thereby influencing signal transduction pathways and gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter activity and metabolic regulation . At high doses, this compound can induce toxic or adverse effects, including neurotoxicity, hepatotoxicity, and alterations in cardiovascular function . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed or excreted by the body . The compound’s influence on metabolic flux and metabolite levels can have significant implications for drug metabolism and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall pharmacokinetic and pharmacodynamic properties .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with enzymes, receptors, and other biomolecules . These interactions can affect the compound’s activity and function, contributing to its overall biochemical and cellular effects .

Propriétés

IUPAC Name |

1-cyclohexylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKJHQNKTLGEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

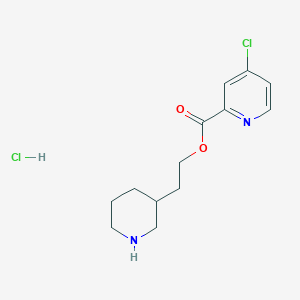

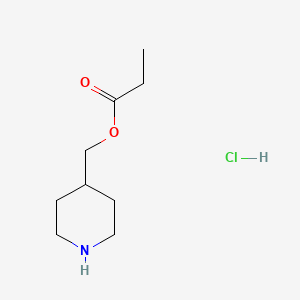

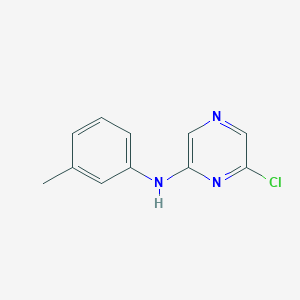

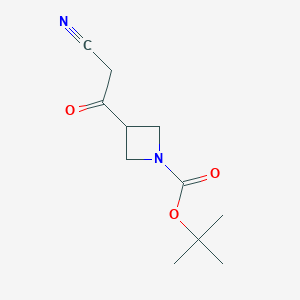

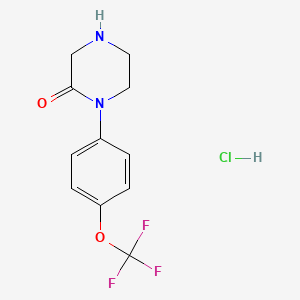

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)

![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)